

# 1-(pyrrolidin-2-ylmethyl)pyrrolidine CAS number lookup

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## Compound of Interest

Compound Name: 1-(Pyrrolidin-2-ylmethyl)pyrrolidine

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An In-Depth Technical Guide to **1-(pyrrolidin-2-ylmethyl)pyrrolidine**: Properties, Synthesis, and Application

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chiral diamine, **1-(pyrrolidin-2-ylmethyl)pyrrolidine**. We will delve into its fundamental properties, stereoselective synthesis, applications in asymmetric catalysis, analytical quality control methodologies, and essential safety protocols. The focus of this document is the commercially prevalent (S)-enantiomer, a critical building block in modern synthetic chemistry.

## Core Compound Identification and Properties

**1-(pyrrolidin-2-ylmethyl)pyrrolidine** is a vicinal diamine characterized by two saturated five-membered pyrrolidine rings linked by a methylene bridge. Its structure, particularly its inherent chirality, makes it an invaluable tool in asymmetric synthesis. The most commonly utilized stereoisomer is (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.

The pyrrolidine moiety is a foundational scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs and a vast number of natural alkaloids like nicotine and proline.<sup>[1][2][3][4]</sup> The sp<sup>3</sup>-hybridized, non-planar structure of the pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space, a crucial aspect of modern drug design.<sup>[2]</sup>

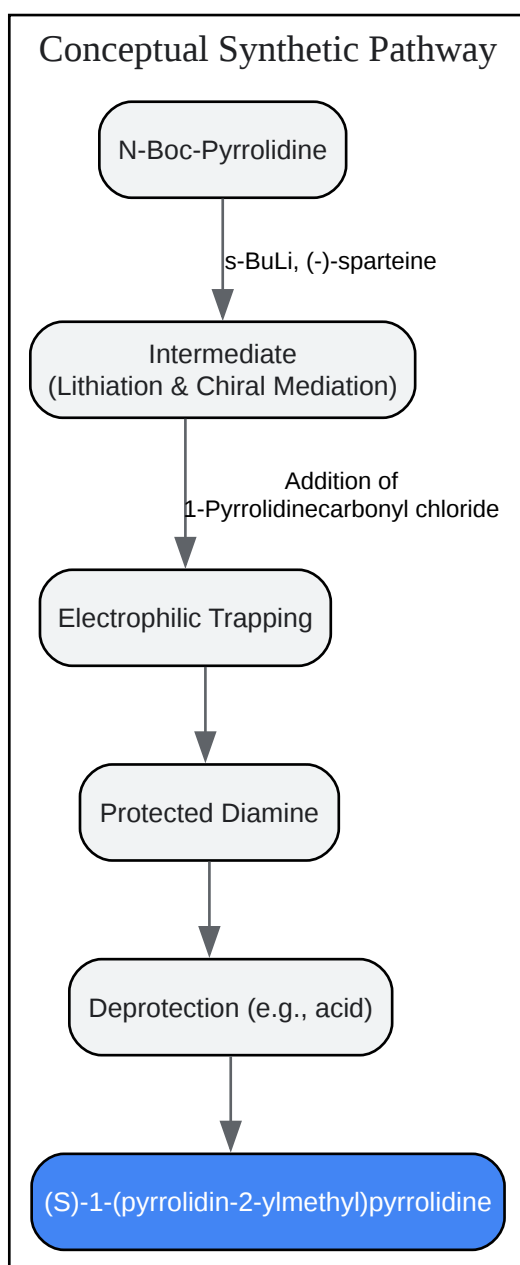
Table 1: Physicochemical Properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Property	Value	Source(s)
CAS Number	51207-66-0	[5][6][7]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub>	[5][7]
Molecular Weight	154.25 g/mol	[6][7]
Appearance	Colorless to light yellow clear liquid	[5]
Boiling Point	99-101 °C at 2 mmHg	
Density	0.946 g/mL at 25 °C	
Refractive Index (n <sub>20</sub> /D)	1.4871	
Optical Activity ([α] <sub>D</sub> <sup>19</sup> )	+7.0° (c = 2.4 in ethanol)	
IUPAC Name	1-[[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine	[7]

## Synthesis and Stereochemical Control

The synthesis of enantiomerically pure **1-(pyrrolidin-2-ylmethyl)pyrrolidine** is critical to its function. Chiral vicinal diamines are of immense interest as they are key components of catalysts and pharmaceuticals. Synthetic strategies often focus on the asymmetric functionalization of a proline or pyrrolidine precursor to establish the desired stereocenter.

One reported approach involves the sparteine-mediated asymmetric lithiation of N-Boc pyrrolidine, followed by trapping with an electrophile to construct the carbon-carbon bond with high enantiomeric excess (ee).[8] The N-Boc protecting group is then removed to yield the final product. The choice of chiral mediator (e.g., (-)-sparteine) is paramount for directing the stereochemical outcome of the reaction.



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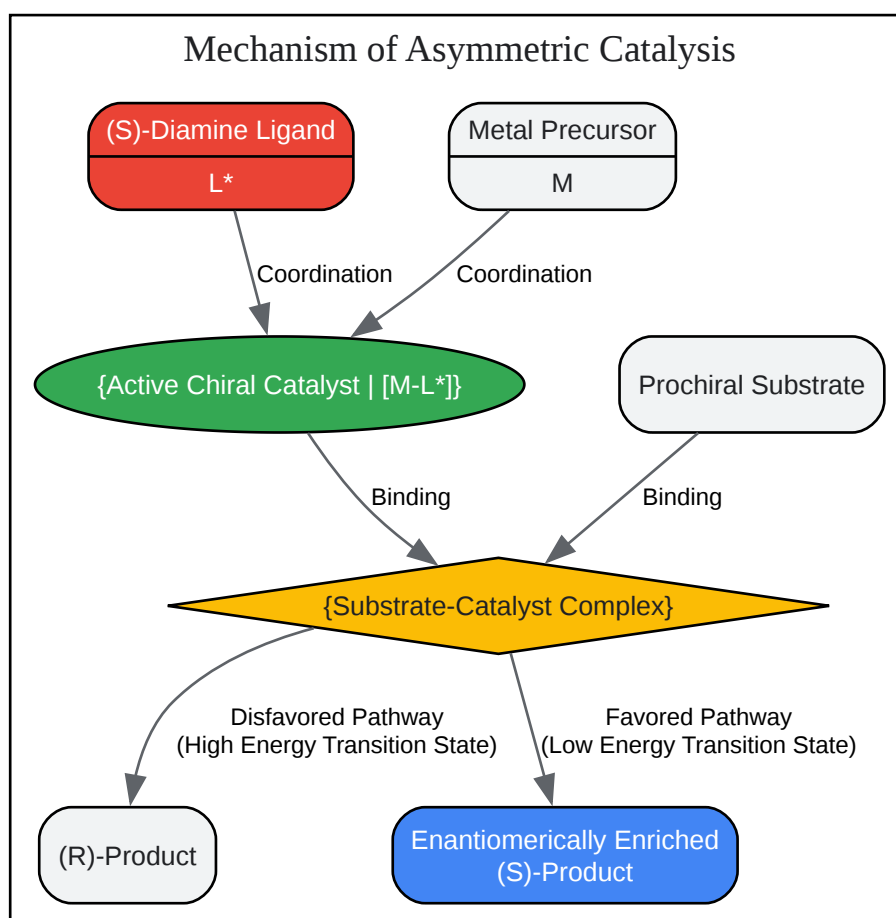
Caption: Conceptual workflow for the asymmetric synthesis of the target diamine.

## Application in Asymmetric Catalysis

The primary application of **(S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine** is as a chiral ligand in metal-catalyzed asymmetric reactions. The two nitrogen atoms act as a bidentate ligand, coordinating to a metal center (e.g., Copper, Rhodium, Palladium). This coordination creates a

rigid, well-defined chiral environment around the metal. When a prochiral substrate approaches the catalytic center, the steric and electronic properties of the ligand-metal complex favor one pathway, leading to the preferential formation of one enantiomer of the product.

This technique is fundamental in the pharmaceutical industry for producing single-enantiomer drugs, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.



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Caption: Generalized mechanism of action for a chiral diamine ligand in catalysis.

## Analytical Methodologies for Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and enantiomeric excess of **1-(pyrrolidin-2-ylmethyl)pyrrolidine**. While a dedicated monograph may not be

available, methods can be readily adapted from established protocols for analogous polar amines.<sup>[9]</sup><sup>[10]</sup>

Table 2: Comparison of Analytical Techniques

Technique	Primary Use	Advantages	Disadvantages
HPLC-UV	Purity assessment, quantification	Robust, reliable, standard in QC labs	Requires chromophore for high sensitivity
GC-FID	Purity of volatile impurities	High resolution for volatile compounds	Not suitable for thermally labile compounds
LC-MS	Identity confirmation, impurity ID	High selectivity and sensitivity, structural elucidation	Higher cost and complexity
Chiral HPLC	Enantiomeric excess (ee) determination	Directly measures enantiomeric ratio	Requires specialized chiral stationary phase

## Experimental Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for determining the chemical purity of the compound.

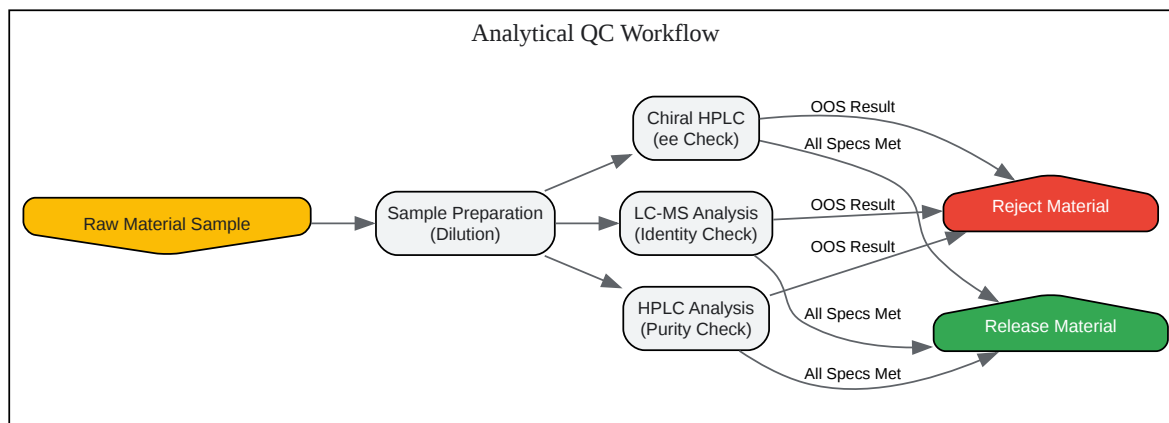
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid to ensure protonation of the amine and improve peak shape.<sup>[11]</sup>
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (where the amine end-group may absorb).

- **Sample Preparation:** Accurately weigh ~10 mg of the compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
- **Injection Volume:** 10  $\mu$ L.
- **Analysis:** Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

## Experimental Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the compound's identity by verifying its molecular weight.

- **Instrumentation:** An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- **LC Method:** Utilize the same or a similar RP-HPLC method as described above to ensure separation.
- **MS Source:** ESI in positive ion mode. The basic nitrogen atoms are readily protonated.
- **MS Analysis:** Scan for the protonated molecule  $[M+H]^+$ . For  $C_9H_{18}N_2$ , the expected monoisotopic mass is 154.15. The mass spectrometer should detect a prominent ion at  $m/z$  155.15.
- **Confirmation:** The presence of the correct mass-to-charge ratio at the expected retention time provides strong evidence of the compound's identity.



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Caption: A typical quality control workflow for compound validation.

## Safety, Handling, and Storage

Proper handling of **1-(pyrrolidin-2-ylmethyl)pyrrolidine** is essential to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard Information for (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Category	Information	Source(s)
Signal Word	Warning	
Pictograms	GHS07 (Exclamation Mark)	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[12]
Precautionary Statements (Prevention)	P261: Avoid breathing vapours.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.	[12][13]
Precautionary Statements (Response)	P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER/doctor if you feel unwell.	[12]

## Handling Procedures

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]



- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[14]
  - Respiratory Protection: If ventilation is inadequate or vapours are generated, use a respirator with an appropriate organic vapour cartridge (e.g., type ABEK).[13]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[13][14]

## Storage

- Store in a cool, dry, and well-ventilated place away from incompatible materials.[13]
- Keep the container tightly closed to prevent moisture ingress and contamination. Containers that have been opened must be carefully resealed and kept upright.[13][14]

## Conclusion

**1-(pyrrolidin-2-ylmethyl)pyrrolidine**, particularly its (S)-enantiomer, is a powerful and versatile chiral diamine that serves as a cornerstone ligand in asymmetric synthesis. Its well-defined stereochemistry and bidentate nature enable the creation of highly effective catalysts for producing enantiomerically pure compounds, a critical need in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, analytical validation methods, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

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